1-(Azetidin-3-yl)-4-(3,3-difluorocyclobutyl)piperazine
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Overview
Description
1-(Azetidin-3-yl)-4-(3,3-difluorocyclobutyl)piperazine is a synthetic organic compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of an azetidine ring and a difluorocyclobutyl group attached to a piperazine core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Azetidin-3-yl)-4-(3,3-difluorocyclobutyl)piperazine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of Azetidine Ring: The azetidine ring can be synthesized through the cyclization of a suitable precursor, such as an amino alcohol or an amino halide, under basic conditions.
Introduction of Difluorocyclobutyl Group: The difluorocyclobutyl group can be introduced via a nucleophilic substitution reaction using a difluorocyclobutyl halide and a suitable nucleophile.
Coupling with Piperazine: The final step involves coupling the azetidine and difluorocyclobutyl intermediates with piperazine under appropriate reaction conditions, such as using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the production efficiently.
Chemical Reactions Analysis
Types of Reactions: 1-(Azetidin-3-yl)-4-(3,3-difluorocyclobutyl)piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to introduce functional groups like hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to convert certain functional groups into their reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where specific atoms or groups are replaced by other atoms or groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles or electrophiles in the presence of suitable catalysts or under specific reaction conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while reduction may produce reduced forms of the compound.
Scientific Research Applications
1-(Azetidin-3-yl)-4-(3,3-difluorocyclobutyl)piperazine has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, or anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, including drug development and pharmacological studies.
Industry: It is used in the development of new materials, catalysts, and other industrial applications.
Mechanism of Action
The mechanism of action of 1-(Azetidin-3-yl)-4-(3,3-difluorocyclobutyl)piperazine involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors, enzymes, or proteins, leading to modulation of their activity. The exact mechanism depends on the specific application and the biological system being studied.
Comparison with Similar Compounds
1-(Azetidin-3-yl)-4-(3,3-difluorocyclobutyl)piperazine can be compared with other similar compounds, such as:
1-(Azetidin-3-yl)piperazine: Lacks the difluorocyclobutyl group, which may result in different chemical and biological properties.
4-(3,3-Difluorocyclobutyl)piperazine: Lacks the azetidine ring, which may affect its reactivity and applications.
The uniqueness of this compound lies in the combination of the azetidine ring and the difluorocyclobutyl group, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C11H19F2N3 |
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Molecular Weight |
231.29 g/mol |
IUPAC Name |
1-(azetidin-3-yl)-4-(3,3-difluorocyclobutyl)piperazine |
InChI |
InChI=1S/C11H19F2N3/c12-11(13)5-9(6-11)15-1-3-16(4-2-15)10-7-14-8-10/h9-10,14H,1-8H2 |
InChI Key |
ZNOGIOZOXXHTIO-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2CC(C2)(F)F)C3CNC3 |
Origin of Product |
United States |
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